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molecular formula C13H10ClNO2 B8452835 1-[Chloro(phenyl)methyl]-4-nitrobenzene CAS No. 7515-72-2

1-[Chloro(phenyl)methyl]-4-nitrobenzene

Cat. No. B8452835
M. Wt: 247.67 g/mol
InChI Key: LYKVCCHDBARSHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05968952

Procedure details

Imidazole (121.8 g) was added to a mixture of 1-(chlorophenylmethyl)-4-nitrobenzene (88.7 g) in ACN (1000 ml) and the reaction mixture was stirred and refluxed for 24 hours. The solvent was evaporated. The residue was dissolved in toluene, washed with a 10% K2CO3 solution, dried (MgSO4), filtered and evaporated. The residue was purified by column chromatography over silica gel (eluent: CH2Cl2 /CH3OH 98/2). The pure fractions were collected and the solvent was evaporated, yielding 53 g (53%) of 1-[(4-nitrophenyl)phenylmethyl]-1H-imidazole (interm. 1-a).
Quantity
121.8 g
Type
reactant
Reaction Step One
Quantity
88.7 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.Cl[CH:7]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1>C(#N)C>[N+:14]([C:11]1[CH:10]=[CH:9][C:8]([CH:7]([C:17]2[CH:18]=[CH:19][CH:20]=[CH:21][CH:22]=2)[N:1]2[CH:5]=[CH:4][N:3]=[CH:2]2)=[CH:13][CH:12]=1)([O-:16])=[O:15]

Inputs

Step One
Name
Quantity
121.8 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
88.7 g
Type
reactant
Smiles
ClC(C1=CC=C(C=C1)[N+](=O)[O-])C1=CC=CC=C1
Name
Quantity
1000 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in toluene
WASH
Type
WASH
Details
washed with a 10% K2CO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography over silica gel (eluent: CH2Cl2 /CH3OH 98/2)
CUSTOM
Type
CUSTOM
Details
The pure fractions were collected
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(N1C=NC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 53 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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